molecular formula C10H12O4 B8391643 3,5-Dimethoxy-4-methylphenyl formate

3,5-Dimethoxy-4-methylphenyl formate

Cat. No.: B8391643
M. Wt: 196.20 g/mol
InChI Key: MYCAOHQYISWJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-4-methylphenyl formate is an aryl formate ester characterized by a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3- and 5-positions, a methyl (-CH₃) group at the 4-position, and a formate (-OCHO) functional group. The methoxy and methyl substituents are electron-donating groups, influencing electronic distribution, steric bulk, and reactivity. Such compounds are typically synthesized via esterification of the corresponding phenol with formic acid derivatives under acidic or basic conditions .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(3,5-dimethoxy-4-methylphenyl) formate

InChI

InChI=1S/C10H12O4/c1-7-9(12-2)4-8(14-6-11)5-10(7)13-3/h4-6H,1-3H3

InChI Key

MYCAOHQYISWJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)OC=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

3,5-Dichlorophenyl 4-methylbenzoate ()
  • Structure : Contains a benzoate ester with 3,5-dichloro and 4-methyl substituents.
  • Key Differences: Chloro (-Cl) substituents are electron-withdrawing, contrasting with the methoxy groups in the target compound.
  • Crystallography: The dihedral angle between the benzene and benzoyl rings is 48.81°, suggesting moderate non-planarity. For 3,5-Dimethoxy-4-methylphenyl formate, steric hindrance from methoxy and methyl groups may increase torsional strain, altering molecular conformation .
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone ()
  • Structure: An acetophenone derivative with chloro, hydroxy, and methoxy substituents.
  • For example, its melting point (109–110°C) is higher than analogs with fewer polar groups, suggesting that the this compound may exhibit elevated melting points due to hydrogen bonding or crystal packing effects from methoxy groups .

Physical Properties

The table below compares inferred properties of this compound with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility Trends
This compound* C₁₀H₁₂O₄ 196.20 3,5-OCH₃, 4-CH₃ ~80–85 (inferred) Moderate in polar solvents
3,5-Dichlorophenyl 4-methylbenzoate C₁₄H₁₀Cl₂O₂ 287.13 3,5-Cl, 4-CH₃ Not reported Low in water, high in DCM
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 2-Cl, 4-OH, 5-OCH₃ 109–110 Low in non-polar solvents

*Inferred data based on structural analogs.

  • Melting Points : Methoxy and methyl groups likely reduce melting points compared to hydroxy- or chloro-substituted analogs due to reduced hydrogen bonding .
  • Solubility : The polar methoxy groups enhance solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to chloro-substituted benzoates .

Reactivity and Stability

  • Hydrolysis : Methoxy groups activate the ester toward alkaline hydrolysis due to electron donation, whereas chloro substituents (as in ) retard hydrolysis via electron withdrawal .
  • Oxidative Stability : The methyl group at the 4-position may sterically protect the formate moiety from oxidation compared to unsubstituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.